N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide
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Overview
Description
Benzoxazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of new drugs with potential antimicrobial activity .
Synthesis Analysis
A common method for synthesizing benzoxazole derivatives involves the use of various halogen derivatives . The target products are usually obtained with good yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can vary greatly depending on the specific substituents attached to the benzoxazole ring .Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary greatly depending on their specific structure .Scientific Research Applications
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, demonstrates potential as a herbicide, effective against annual and perennial grasses. This suggests possible agricultural applications for N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide in controlling unwanted vegetation in crops, forage legumes, certain turf grasses, and cultivated crops, given its structural similarity and potential for similar biological activity (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Chemical Synthesis and Reactivity
The benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This property allows for the introduction and subsequent removal of the group, indicating its utility in synthetic organic chemistry for the selective modification of compounds (G. Lahm, T. Opatz, 2014).
Pharmacological Applications
Compounds with a benzoxazolone structure, including derivatives, have shown varying levels of antinociceptive activity, suggesting their potential in developing pain management therapies. This indicates that this compound could have applications in pharmacology, particularly in analgesic drug development (T. Önkol, M. Fethi Şahin, E. Yıldırım, K. Erol, Shigero Ito, 2004).
Material Science
In material science, the synthesis of benzoxazolone derivatives has been explored for their potential in creating novel materials. For example, the preparation of 2-mercaptobenzoxazole and its derivatives has led to the development of compounds with specific antibacterial properties, which could be crucial in designing new antimicrobial materials or coatings (Nuaman F. Alheety, 2019).
Environmental Sensing and Analysis
This compound and its derivatives could find applications in environmental monitoring and analysis. For instance, tribenzamides synthesized from benzoxazole derivatives have been used to modify electrodes for the sensitive and selective detection of mercuric ions in aqueous media, underscoring their potential in environmental sensing technologies (Aalia Manzoor, Tayyaba Kokab, Anam Nawab, Afzal Shah, H. Siddiqi, A. Iqbal, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)14(18)16-13-11-6-1-2-7-12(11)19-17-13/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVAUOCDKHLMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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